REACTION_CXSMILES
|
C([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])C.[CH3:9][C:10](C)(C)[C:11](=[O:13])[CH3:12]>>[C:4]([O-:8])(=[O:3])[CH3:5].[NH4+:7].[OH:13][C:11]1[CH:12]=[C:5]([CH:6]=[CH:9][CH:10]=1)[CH:4]=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
875 μL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |